N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mechanism of Action
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a reduction in the activity of the receptor and a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in heart rate and blood pressure, as well as an anti-inflammatory effect. It has also been shown to have a neuroprotective effect and may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for the adenosine A1 receptor, which allows for precise and targeted manipulation of adenosine signaling pathways. However, one limitation of using N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, including further studies into its potential therapeutic applications in the treatment of inflammatory diseases and neurological disorders. Additionally, there is a need for further research into the mechanisms underlying its anti-inflammatory and neuroprotective effects, as well as its potential for use in combination with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzaldehyde with propargyl bromide to form the propargyl ether intermediate, which is then reacted with piperidine-4-carboxylic acid to form the final product.
Scientific Research Applications
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes, including cardiovascular disease, cancer, and neurological disorders. It has been shown to have a potent anti-inflammatory effect and may have potential therapeutic applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLFMRGLQVGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)COCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.